

D-Allose-13C: A Novel Probe for Interrogating Cancer Metabolism

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Compound of Interest

Compound Name: D-Allose-13C

Cat. No.: B12402402

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Application Notes

The rare sugar D-allose has emerged as a promising anti-cancer agent due to its unique metabolic effects. As a C-3 epimer of D-glucose, D-allose exerts inhibitory effects on cancer cell proliferation through multiple mechanisms, making its isotopically labeled form, **D-Allose-13C**, a valuable tool for cancer metabolism research. These application notes provide an overview of the utility of **D-Allose-13C** for researchers, scientists, and drug development professionals.

Mechanism of Action:

D-allose exhibits its anti-cancer properties primarily through the following mechanisms:

- **Inhibition of Glycolysis:** D-allose competitively inhibits glucose transporters, particularly GLUT1, which is often overexpressed in cancer cells.[1][2] This leads to reduced glucose uptake and a subsequent decrease in the rate of glycolysis, depriving cancer cells of a key energy source.[3]
- **Induction of Oxidative Stress:** D-allose treatment has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. [3]
- **Upregulation of Thioredoxin-Interacting Protein (TXNIP):** D-allose induces the expression of TXNIP, a tumor suppressor protein.[3][4] TXNIP, in turn, inhibits the antioxidant protein

thioredoxin, further contributing to oxidative stress. Additionally, increased TXNIP expression has been linked to the downregulation of GLUT1.[\[1\]](#)[\[2\]](#)

- **Cell Cycle Arrest:** By disrupting cellular metabolism and inducing stress, D-allose can lead to cell cycle arrest, preventing cancer cell proliferation.[\[1\]](#)[\[2\]](#)

Research Applications of **D-Allose-13C**:

The use of **D-Allose-13C** as a metabolic tracer can provide unprecedented insights into the metabolic fate of this sugar analog in cancer cells and its impact on interconnected metabolic pathways. Key applications include:

- **Tracing Metabolic Fate:** **D-Allose-13C** allows for the direct tracking of its uptake and conversion into various downstream metabolites, revealing the extent to which it enters central carbon metabolism.
- **Metabolic Flux Analysis (MFA):** By quantifying the incorporation of ¹³C into metabolites of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, researchers can precisely measure the impact of D-allose on the flux through these critical pathways.
- **Target Engagement and Biomarker Discovery:** **D-Allose-13C** can be used to confirm the engagement of D-allose with its cellular targets and to identify metabolic biomarkers that correlate with the anti-cancer response.
- **Drug Development:** In preclinical studies, **D-Allose-13C** can be a valuable tool to assess the metabolic effects of novel anti-cancer therapies that target glucose metabolism.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from **D-Allose-13C** tracing experiments, based on the known effects of unlabeled D-allose.

Table 1: Effect of D-Allose on Glucose Uptake and Glycolytic Metabolites in Cancer Cells

Parameter	Control (13C-Glucose)	D-Allose-13C Treated	% Change
Glucose Uptake (pmol/min/mg protein)	10.5 ± 0.8	6.2 ± 0.5	-41%
Intracellular 13C-G6P/F6P (relative abundance)	100 ± 7	45 ± 5	-55%
Intracellular 13C-Lactate (relative abundance)	100 ± 9	38 ± 6	-62%

Table 2: 13C-Labeling of Central Carbon Metabolism Intermediates

Metabolite	13C Fractional Enrichment (Control)	13C Fractional Enrichment (D-Allose-13C Treated)
Citrate (M+2)	0.65 ± 0.04	0.35 ± 0.03
Ribose-5-phosphate (M+5)	0.40 ± 0.03	0.55 ± 0.04
Glutamate (M+2)	0.58 ± 0.05	0.31 ± 0.03

Experimental Protocols

Protocol 1: Steady-State 13C-Labeling with **D-Allose-13C** in Adherent Cancer Cells

Objective: To determine the metabolic fate of **D-Allose-13C** and its impact on central carbon metabolism at isotopic steady state.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Standard cell culture medium (e.g., DMEM)
- Glucose-free DMEM

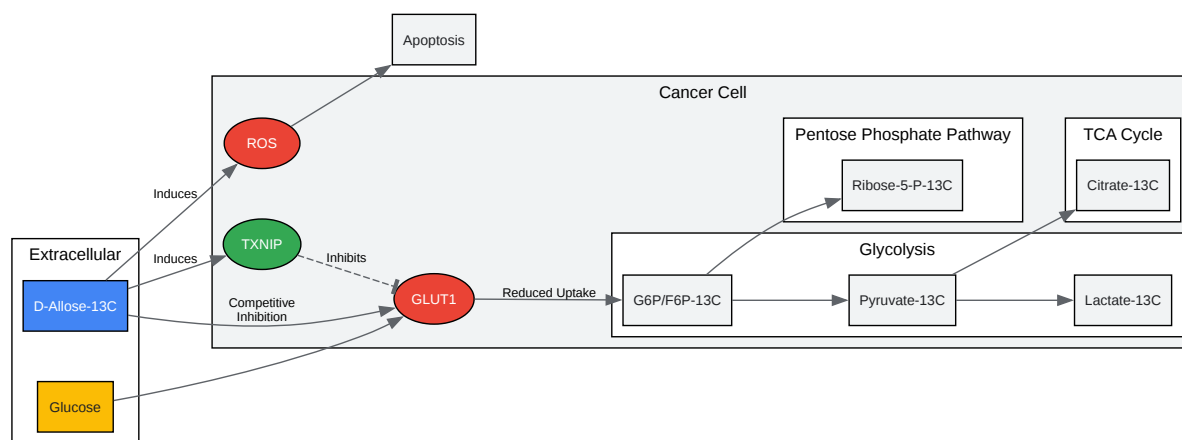
- **D-Allose-13C** (uniformly labeled)
- Fetal Bovine Serum (dialyzed)
- Phosphate-Buffered Saline (PBS)
- Methanol (ice-cold, 80%)
- Cell scrapers
- Microcentrifuge tubes

Procedure:

- **Cell Seeding:** Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard DMEM supplemented with 10% FBS.
- **Media Preparation:** Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of **D-Allose-13C** (e.g., 10 mM) and 10% dialyzed FBS.
- **Cell Labeling:**
 - Once cells reach the desired confluency, aspirate the standard medium.
 - Wash the cells once with sterile PBS.
 - Add 2 mL of the pre-warmed **D-Allose-13C** labeling medium to each well.
 - Incubate the cells for a period sufficient to reach isotopic steady state (typically 24-48 hours, depending on the cell line's doubling time).
- **Metabolite Extraction:**
 - Aspirate the labeling medium.
 - Immediately wash the cells with 2 mL of ice-cold PBS to quench metabolic activity.
 - Add 1 mL of ice-cold 80% methanol to each well.

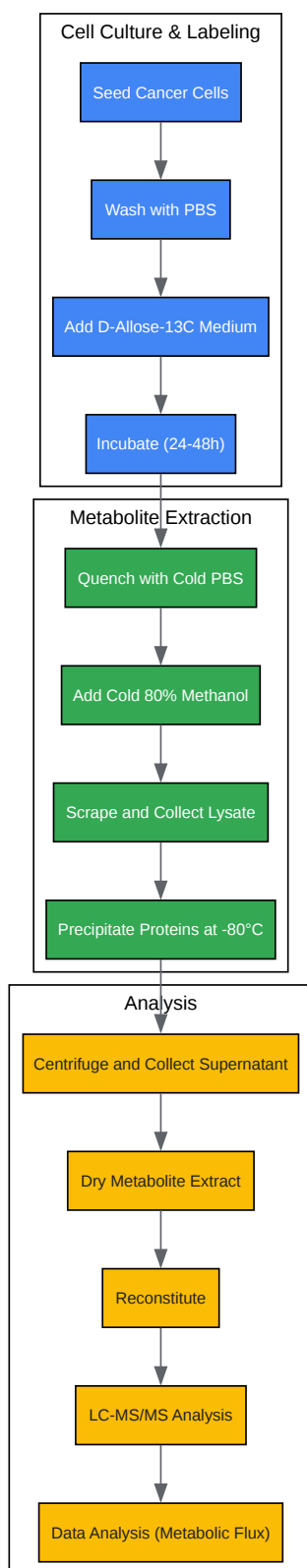
- Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate at -80°C for at least 20 minutes to precipitate proteins.
- Sample Processing:
 - Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- LC-MS/MS Analysis:
 - Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
 - Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites.

Visualizations



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Caption: Proposed metabolic fate of **D-Allose-13C** in cancer cells.



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Caption: Workflow for **D-Allose-13C** metabolic tracing experiments.

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